4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline
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Overview
Description
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is an organic compound with the molecular formula C26H20FN It is a derivative of diphenylamine, where the phenyl groups are substituted with a 4-fluorophenylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine typically involves the reaction of diphenylamine with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the phenyl rings. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted diphenylamine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, derivatives of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: The parent compound, lacking the 4-fluorophenylvinyl substitution.
4-Fluorodiphenylamine: A simpler derivative with a single fluorine substitution.
Vinylphenylamine: A compound with a vinyl group attached to the phenyl ring without the fluorine substitution.
Uniqueness
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is unique due to the presence of both the vinyl and fluorine substitutions, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C26H20FN |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20FN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+ |
InChI Key |
YVBPHHYDPQRXLT-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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